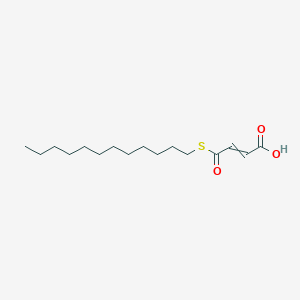![molecular formula C12H16N2O B14241259 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one CAS No. 405145-29-1](/img/structure/B14241259.png)
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is a chemical compound that belongs to the class of tetrahydropyrimidinones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one can be achieved through stereoselective methods. One common approach involves the cyclization of unsaturated acyclic amides or ureas. For example, the intramolecular cyclization of urea derivatives with multiple bonds can lead to the formation of tetrahydropyrimidinones . Another method involves the reaction of sodium [1-(3,3-diethoxypropyl)ureido]methanesulfonates with various C-nucleophiles in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of enzymes like HIV protease and dihydroorotase.
Medicine: It is being investigated for its antimicrobial, antioxidant, and anticoagulant activities.
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit the function of tubulin and norepinephrine, which are crucial for cell division and neurotransmission, respectively . The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
Dihydropyrimidin-2(1H)-one: Another related compound known for its medicinal properties.
Uniqueness
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The presence of the phenylethyl group also contributes to its distinct properties compared to other tetrahydropyrimidinones .
Propiedades
Número CAS |
405145-29-1 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-[(1R)-1-phenylethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10(11-6-3-2-4-7-11)14-9-5-8-13-12(14)15/h2-4,6-7,10H,5,8-9H2,1H3,(H,13,15)/t10-/m1/s1 |
Clave InChI |
OCSXATDVESXLJQ-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2CCCNC2=O |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)


![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

